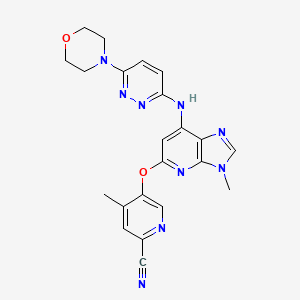

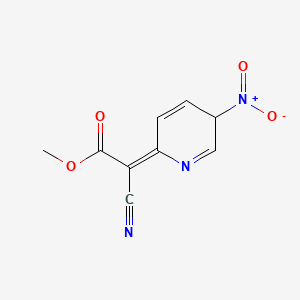

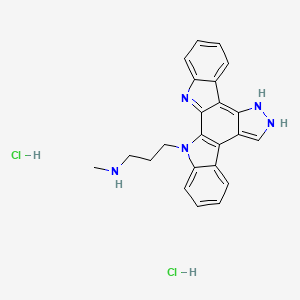

Mycophenolate Mofetil-d4 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mycophenolate Mofetil-d4 (hydrochloride) is a deuterated form of Mycophenolate Mofetil, which is a prodrug of mycophenolic acid. This compound is primarily used as an immunosuppressant to prevent organ rejection in patients who have undergone kidney, heart, or liver transplants . Mycophenolate Mofetil-d4 (hydrochloride) is often used in scientific research due to its enhanced stability and bioavailability compared to its non-deuterated counterpart .

Preparation Methods

The synthesis of Mycophenolate Mofetil-d4 (hydrochloride) involves several steps. The process typically starts with the esterification of mycophenolic acid with a deuterated morpholine derivative. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction is catalyzed by acids like hydrochloric acid or sulfuric acid . The product is then isolated through solvent removal, crystallization, and filtration . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Mycophenolate Mofetil-d4 (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of Mycophenolate Mofetil-d4 (hydrochloride) in the presence of water and an acid catalyst yields mycophenolic acid . Oxidation reactions can be carried out using agents like hydrogen peroxide, leading to the formation of oxidized derivatives. Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of substituted products .

Scientific Research Applications

Mycophenolate Mofetil-d4 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used to study the stability and reactivity of deuterated compounds. In biology, it is employed to investigate the metabolic pathways and pharmacokinetics of immunosuppressants . In medicine, Mycophenolate Mofetil-d4 (hydrochloride) is used in research to develop new immunosuppressive therapies and to understand the mechanisms of organ rejection . Additionally, it has applications in the pharmaceutical industry for the development of more stable and effective drug formulations .

Mechanism of Action

Mycophenolate Mofetil-d4 (hydrochloride) exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, the compound suppresses the immune response, preventing organ rejection . The molecular targets include the IMPDH enzyme and the pathways involved in nucleotide synthesis .

Comparison with Similar Compounds

Mycophenolate Mofetil-d4 (hydrochloride) is unique due to its deuterated structure, which provides enhanced stability and bioavailability compared to non-deuterated Mycophenolate Mofetil . Similar compounds include Mycophenolate Mofetil, Mycophenolic Acid, and other immunosuppressants like Cyclosporine and Tacrolimus . Unlike these compounds, Mycophenolate Mofetil-d4 (hydrochloride) offers the advantage of reduced gastrointestinal side effects and improved pharmacokinetic properties .

Properties

Molecular Formula |

C23H32ClNO7 |

|---|---|

Molecular Weight |

474.0 g/mol |

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride |

InChI |

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;/i10D2,13D2; |

InChI Key |

OWLCGJBUTJXNOF-TUPJDMGLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3.Cl |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)

![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate](/img/structure/B12364897.png)

![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)

![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)

![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)